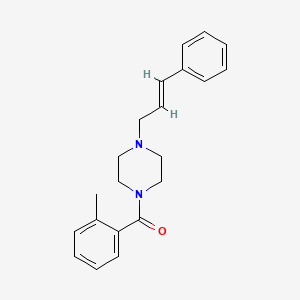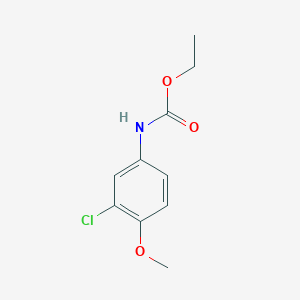![molecular formula C20H27N3O2 B5619758 2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5619758.png)
2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-azetidinyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-azetidinyl)pyridine" is a complex organic molecule involving azetidine and pyridine rings, which are significant in medicinal chemistry for their pharmacological properties. Research in this area focuses on synthesizing novel compounds with potential utility in drug discovery and lead optimization programs.
Synthesis Analysis
The synthesis of related azetidine-based compounds involves key steps like cyclization and the use of N-protected intermediates. For example, Feskov et al. (2019) described the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres, highlighting the significance of cyclization in creating structurally complex molecules with increased conformational flexibility, a feature that could be relevant to the synthesis of "2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-azetidinyl)pyridine" (Feskov et al., 2019).
Molecular Structure Analysis
X-ray diffraction studies, as mentioned by Feskov et al. (2019), play a crucial role in understanding the molecular geometry of synthesized compounds. Such analyses confirm the structural assumptions made during the design phase and provide insights into the molecular size and flexibility, which are crucial for the biological activity of the compounds.
Chemical Reactions and Properties
The chemical reactivity of azetidine-based compounds involves transformations that can be utilized to modify and optimize pharmacological properties. For instance, Roberto and Alper (1989) demonstrated the carbonylation of azetidines catalyzed by cobalt carbonyl, indicating a method for introducing carbonyl groups and expanding the molecular framework of such compounds, which could be applicable to our target molecule (Roberto & Alper, 1989).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of related compounds are influenced by their molecular structure and can be determined through techniques like X-ray diffraction and differential scanning calorimetry. These properties are essential for assessing the compound's suitability for further pharmaceutical development.
Chemical Properties Analysis
Chemical properties, including reactivity under various conditions, stability, and susceptibility to hydrolysis, are pivotal for understanding how the compound interacts with biological systems and its potential as a therapeutic agent. Studies like those conducted by Shi et al. (2000) on the carbon dioxide insertion in reactions involving azetidine derivatives highlight the complex chemistry that such molecules can undergo (Shi et al., 2000).
Eigenschaften
IUPAC Name |
cyclopentyl-[4-(3-pyridin-2-ylazetidine-1-carbonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-19(15-5-1-2-6-15)22-11-8-16(9-12-22)20(25)23-13-17(14-23)18-7-3-4-10-21-18/h3-4,7,10,15-17H,1-2,5-6,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQWBQQSBOJRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C(=O)N3CC(C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-{[1-(Cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-azetidinyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methoxypropyl)-8-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5619678.png)
![5-[(2-bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B5619685.png)
![3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5619692.png)
![9-ethyl-N,1-dimethyl-10-oxo-N-phenyl-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5619701.png)

![1-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5619715.png)
![N-cyclohexyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5619722.png)
![8-[2-(1H-imidazol-2-yl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5619726.png)
![9-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5619737.png)
![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5619751.png)

![ethyl 2-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5619773.png)
![N-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B5619777.png)
![{3-allyl-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinyl}methanol](/img/structure/B5619785.png)